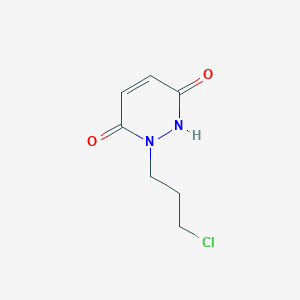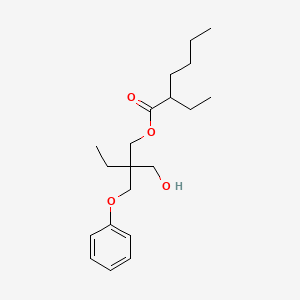
2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate typically involves esterification reactions. One common method is the reaction between 2-(Hydroxymethyl)-2-(phenoxymethyl)butanol and 2-ethylhexanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate.
Reduction: Formation of 2-(Hydroxymethyl)-2-(phenoxymethyl)butanol.
Substitution: Formation of various substituted phenoxymethyl derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate depends on its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-2-(phenoxymethyl)butyl acetate
- 2-(Hydroxymethyl)-2-(phenoxymethyl)butyl propionate
- 2-(Hydroxymethyl)-2-(phenoxymethyl)butyl butyrate
Uniqueness
2-(Hydroxymethyl)-2-(phenoxymethyl)butyl 2-ethylhexanoate is unique due to its specific ester group and the presence of both hydroxymethyl and phenoxymethyl functional groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
682744-65-6 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-(phenoxymethyl)butyl] 2-ethylhexanoate |
InChI |
InChI=1S/C20H32O4/c1-4-7-11-17(5-2)19(22)24-16-20(6-3,14-21)15-23-18-12-9-8-10-13-18/h8-10,12-13,17,21H,4-7,11,14-16H2,1-3H3 |
InChI Key |
LKVSVJPAWMYHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CC)(CO)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


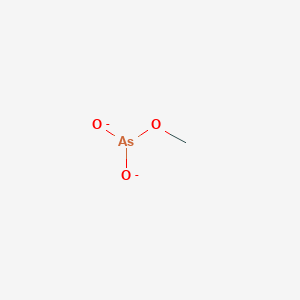
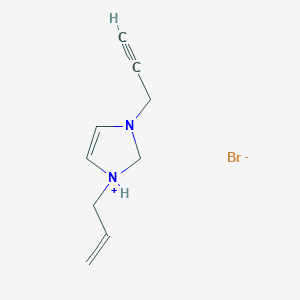
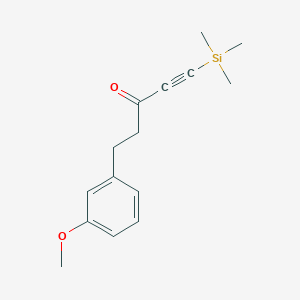
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12526250.png)
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)

![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
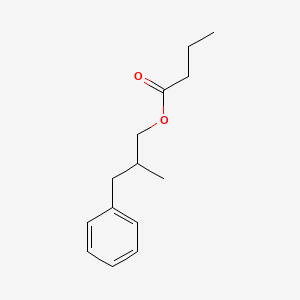
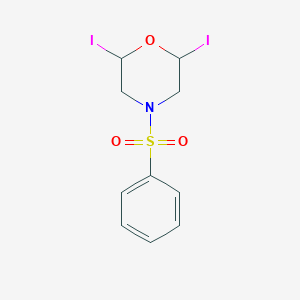
![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
